molecular formula C14H18BrN3O2S B4852227 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide

Cat. No. B4852227
M. Wt: 372.28 g/mol
InChI Key: GPAXRFQXUBWZEB-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BPPM" and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of BPPM involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in intraocular pressure, making it a potential therapeutic agent for the treatment of glaucoma.
Biochemical and Physiological Effects
BPPM has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase, reduce intraocular pressure, and induce apoptosis in cancer cells. It has also been found to have anti-convulsant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using BPPM in lab experiments include its ability to selectively inhibit the activity of carbonic anhydrase, its low toxicity, and its potential therapeutic applications. However, the limitations of using BPPM in lab experiments include its low solubility in water, which can affect its bioavailability, and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research of BPPM, including its use as a potential therapeutic agent for the treatment of glaucoma, cancer, and other diseases. Further research is also needed to determine its safety and efficacy, as well as its potential applications in other scientific research fields such as biochemistry and pharmacology. Additionally, the development of new synthesis methods for BPPM could lead to the production of more potent and selective inhibitors of carbonic anhydrase.

Scientific Research Applications

BPPM has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. BPPM has also been investigated for its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2S/c1-4-18-9-13(15)14(16-18)10-17(3)21(19,20)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAXRFQXUBWZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 6
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide

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